molecular formula C10H10O2 B14852402 3-Acetyl-5-methylbenzaldehyde

3-Acetyl-5-methylbenzaldehyde

Cat. No.: B14852402
M. Wt: 162.18 g/mol
InChI Key: ASCHOJMZRIDNTD-UHFFFAOYSA-N
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Description

3-Acetyl-5-methylbenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, characterized by the presence of an acetyl group at the third position and a methyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetyl-5-methylbenzaldehyde can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. For instance, the reaction between 3-methylbenzaldehyde and acetone under basic conditions can yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products:

    Oxidation: 3-Acetyl-5-methylbenzoic acid.

    Reduction: 3-(1-Hydroxyethyl)-5-methylbenzaldehyde.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Acetyl-5-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-5-methylbenzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, where the carbonyl carbon is attacked by nucleophiles. Additionally, its aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .

Comparison with Similar Compounds

    Benzaldehyde: Lacks the acetyl and methyl groups, making it less reactive in certain reactions.

    3-Methylbenzaldehyde: Similar structure but without the acetyl group, affecting its reactivity and applications.

    3-Acetylbenzaldehyde:

Uniqueness: 3-Acetyl-5-methylbenzaldehyde is unique due to the presence of both acetyl and methyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-acetyl-5-methylbenzaldehyde

InChI

InChI=1S/C10H10O2/c1-7-3-9(6-11)5-10(4-7)8(2)12/h3-6H,1-2H3

InChI Key

ASCHOJMZRIDNTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C)C=O

Origin of Product

United States

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